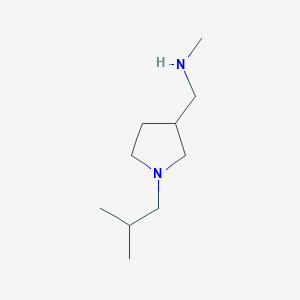

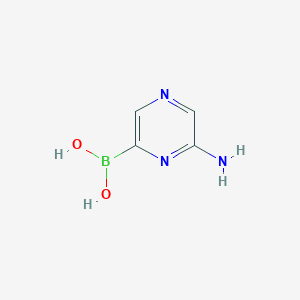

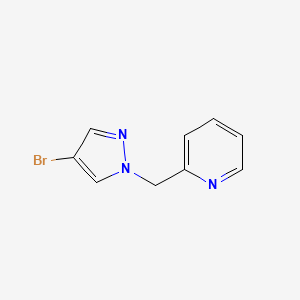

![molecular formula C9H5ClN2S B1289592 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile CAS No. 221061-10-5](/img/structure/B1289592.png)

2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

Vue d'ensemble

Description

2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile is a compound that belongs to the class of organic compounds known as benzo[b]thiophenes. These compounds contain a benzene ring fused to a thiophene ring. The specific compound of interest is further substituted with an amino group, a chloro group, and a carbonitrile group at distinct positions on the benzo[b]thiophene framework.

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-tetrahydro-4H-chromene-3-carbonitriles and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitriles, has been reported using various methods. For instance, a tandem Michael addition-cyclization reaction was used to synthesize 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles . Another approach involved a Gewald's three-component reaction with potassium carbonate as a heterogeneous solid base catalyst to synthesize 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 2-amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

Molecular Structure Analysis

While the molecular structure of 2-amino-6-chlorobenzo[b]thiophene-3-carbonitrile is not directly discussed in the provided papers, the structure of a related compound, 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, has been determined, showing that the substituents on the benzene ring can be nearly coplanar with the ring itself . This information can be useful in predicting the molecular geometry and electronic structure of 2-amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

Chemical Reactions Analysis

The provided papers discuss various chemical reactions involving related thiophene derivatives. For example, N-substituted 2-aminoacylamino-tetrahydro-benzo[b]thiophene-3-carbonitriles were prepared and used in cyclization reactions to yield new heterocyclic ring systems . Additionally, a series of thiophene derivatives were synthesized from initial reactions of 2-amino-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-tetrahydro-benzo[b]thiophene-3-carbonitrile with different organic reagents . These reactions demonstrate the reactivity of the amino and carbonitrile groups on the thiophene ring, which could be relevant for the chemical behavior of 2-amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-6-chlorobenzo[b]thiophene-3-carbonitrile are not directly reported in the provided papers. However, the properties of similar compounds can provide insights. For instance, the crystal structure of a polysubstituted benzene derivative was analyzed, revealing information about molecular packing and hydrogen bonding patterns . Such data can be extrapolated to predict the solubility, melting point, and stability of 2-amino-6-chlorobenzo[b]thiophene-3-carbonitrile. Additionally, the pharmacological activities of synthesized thiophene derivatives, such as antiarrhythmic and antianxiety activities, suggest potential bioactive properties .

Applications De Recherche Scientifique

-

Cancer Research

-

Anti-Inflammatory Research

- Summary of Application : The compound has been studied for its NRF2 activation effect, which is relevant to anti-inflammatory activity .

- Methods of Application : The NRF2 activation effect of the compound was determined by measuring the enzymatic activity of NAD(P)H quinone dehydrogenase 1 (NQO1), RNA expression of NQO1 and heme oxygenase 1 (HO-1), and inhibition of KEAP1-NRF2 interaction .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

-

Industrial Chemistry and Material Science

-

Organic Semiconductors

- Summary of Application : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

- Methods of Application : The specific methods of application are not detailed in the source, but typically, organic semiconductors are used in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

-

Antimicrobial Research

- Summary of Application : Thiophene-based analogs have been studied for their antimicrobial properties . One of the synthesized derivatives showed a significant inhibitory effect against organisms like B. subtilis, E. coli, P. vulgaris, and S. aureus .

- Methods of Application : The specific methods of application are not detailed in the source, but typically, antimicrobial studies involve treating microbial cells with the compound and then measuring cell growth .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

-

Pharmaceutical Research

- Summary of Application : Thiophene-based compounds, including “2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile”, have been studied for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of Application : The specific methods of application are not detailed in the source, but typically, pharmaceutical research involves in vitro and in vivo studies to determine the biological effects of the compound .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

Orientations Futures

The future directions for “2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile” and similar compounds are likely to involve further exploration of their potential as biologically active compounds . Their diverse range of pharmacological properties makes them promising candidates for the development of new therapeutic agents .

Propriétés

IUPAC Name |

2-amino-6-chloro-1-benzothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2S/c10-5-1-2-6-7(4-11)9(12)13-8(6)3-5/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPPEPAITIGSDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593619 | |

| Record name | 2-Amino-6-chloro-1-benzothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile | |

CAS RN |

221061-10-5 | |

| Record name | Benzo[b]thiophene-3-carbonitrile, 2-amino-6-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221061-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-chloro-1-benzothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

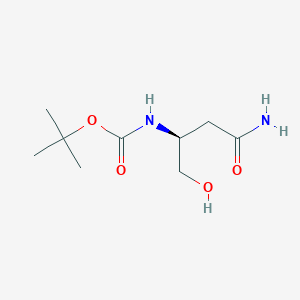

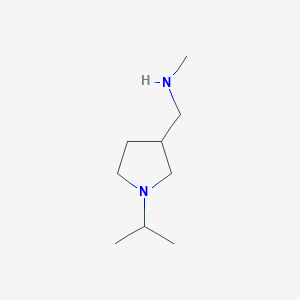

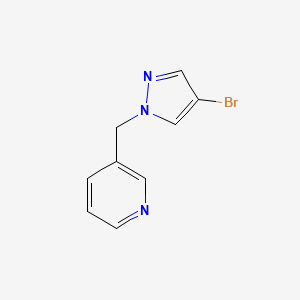

![4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine](/img/structure/B1289511.png)

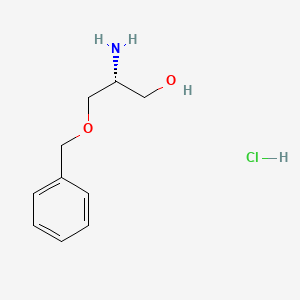

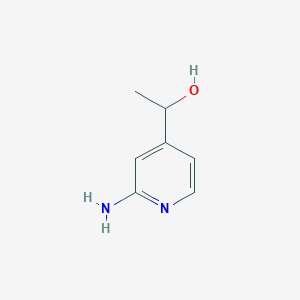

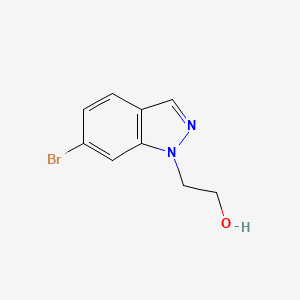

![(3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1289519.png)

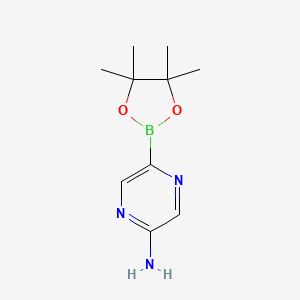

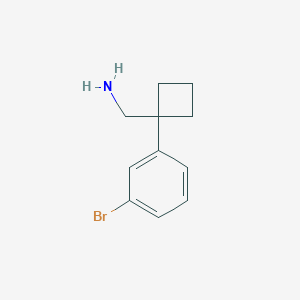

![8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester](/img/structure/B1289537.png)